![molecular formula C33H40ClN9O4S B14753518 2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxybutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide CAS No. 1209002-42-5](/img/structure/B14753518.png)
2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxybutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxybutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide is a complex organic compound with a multifaceted structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxybutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions to form the final product. Common reagents used in these reactions include chlorinating agents, sulfonylating agents, and various amines. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient production of the compound while maintaining strict quality control standards. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensures that the final product meets the required specifications.
化学反応の分析
Types of Reactions
2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxybutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may require the presence of catalysts or specific solvents. The choice of reagents and conditions depends on the desired outcome and the specific functional groups involved in the reaction.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the specific reagents used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions may yield different substituted compounds. The precise nature of the products can be determined using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学的研究の応用
2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxybutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions, allowing researchers to explore new synthetic pathways and develop novel compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes, such as enzyme interactions and cellular signaling pathways.
Medicine: The compound has potential therapeutic applications, including its use as a lead compound in drug discovery and development. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to the development of new products and technologies.
作用機序
The mechanism of action of 2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxybutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological processes. The precise pathways involved depend on the specific application and the target molecules.
類似化合物との比較
Similar Compounds
2-chloro-N,N-dimethylethylamine hydrochloride: This compound shares some structural similarities with 2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxybutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide and is used in similar applications, such as organic synthesis and chemical research.
1-chloro-2-dimethylaminoethane hydrochloride: Another related compound, used as an intermediate in the synthesis of various organic compounds.
Uniqueness
The uniqueness of this compound lies in its complex structure, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it a valuable compound for scientific research and industrial applications.
特性
CAS番号 |
1209002-42-5 |
|---|---|
分子式 |
C33H40ClN9O4S |
分子量 |
694.2 g/mol |
IUPAC名 |
2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxybutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide |
InChI |
InChI=1S/C33H40ClN9O4S/c1-6-21(18-44)39-33-40-30(29-31(41-33)43(19-36-29)20(2)3)38-22-13-14-25(26(34)17-22)32(45)35-15-16-37-48(46,47)28-12-8-9-23-24(28)10-7-11-27(23)42(4)5/h7-14,17,19-21,37,44H,6,15-16,18H2,1-5H3,(H,35,45)(H2,38,39,40,41)/t21-/m1/s1 |
InChIキー |
JABARHGOSMRFSR-OAQYLSRUSA-N |
異性体SMILES |
CC[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)NCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)Cl |
正規SMILES |
CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)NCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


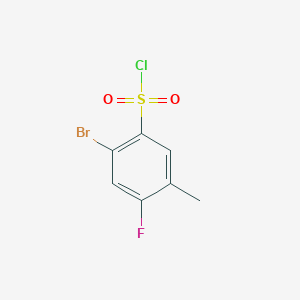
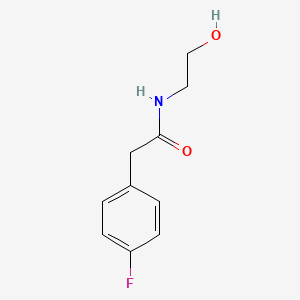
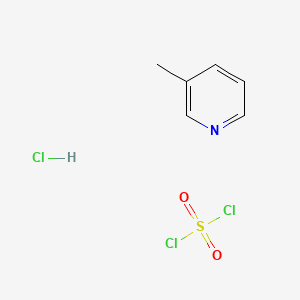

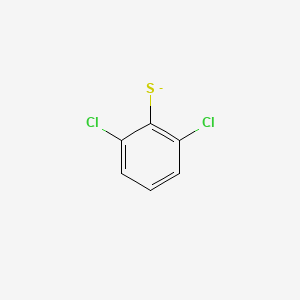
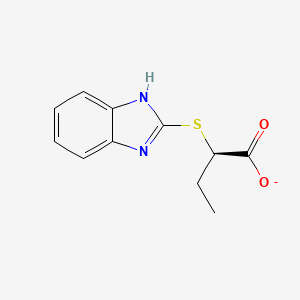
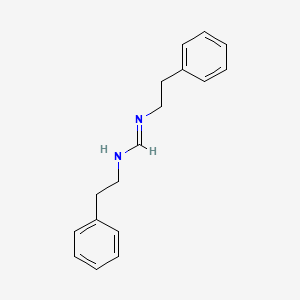
![(2R,3S,5R)-5-[2-chloro-6-(methylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14753508.png)

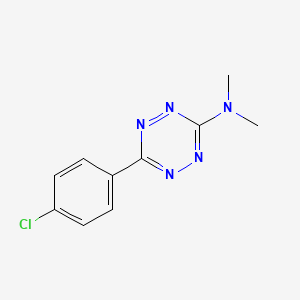
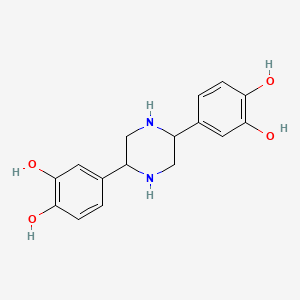

![Aceanthryleno[2,1-a]aceanthrylene-5,13-dione](/img/structure/B14753534.png)
![3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B14753536.png)
